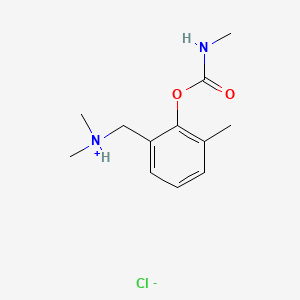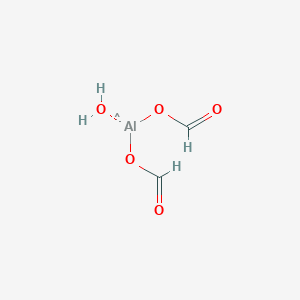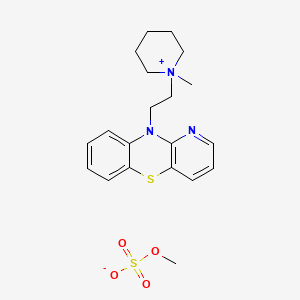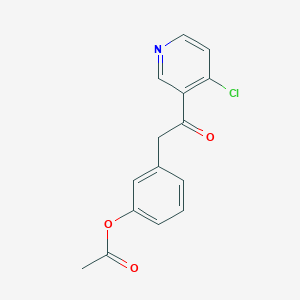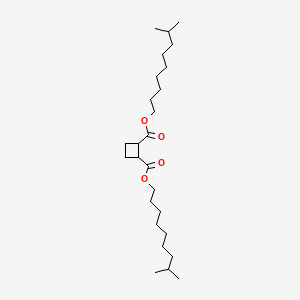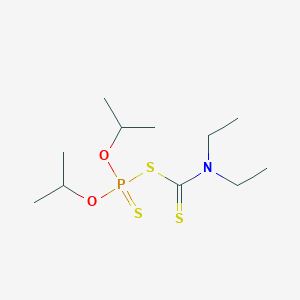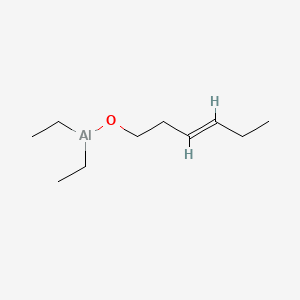
Aluminum, diethyl((3E)-3-hexen-1-olato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, diethyl((3E)-3-hexen-1-olato)- is an organoaluminum compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features an aluminum center coordinated to diethyl groups and a (3E)-3-hexen-1-olato ligand, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, diethyl((3E)-3-hexen-1-olato)- typically involves the reaction of diethylaluminum chloride with (3E)-3-hexen-1-ol in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The general reaction scheme is as follows:
Al(C2H5)2Cl+(3E)-3-hexen-1-ol→Al(C2H5)2((3E)-3-hexen-1-olato)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum, diethyl((3E)-3-hexen-1-olato)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other oxidation products.
Reduction: It can participate in reduction reactions, often involving the reduction of other substrates.
Substitution: The diethyl and (3E)-3-hexen-1-olato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce various reduced aluminum species.
Aplicaciones Científicas De Investigación
Aluminum, diethyl((3E)-3-hexen-1-olato)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings, as well as in flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of aluminum, diethyl((3E)-3-hexen-1-olato)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center acts as a Lewis acid, activating substrates and promoting reactions through coordination and electron transfer processes. The (3E)-3-hexen-1-olato ligand can also participate in these reactions, providing additional reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
Aluminum diethylphosphinate: Another organoaluminum compound with flame retardant properties.
Aluminum trihydrate: Commonly used in flame retardants and as a filler in various materials.
Aluminum monochloride: An aluminum compound with different reactivity and applications.
Propiedades
Número CAS |
68900-84-5 |
|---|---|
Fórmula molecular |
C10H21AlO |
Peso molecular |
184.25 g/mol |
Nombre IUPAC |
diethyl-[(E)-hex-3-enoxy]alumane |
InChI |
InChI=1S/C6H11O.2C2H5.Al/c1-2-3-4-5-6-7;2*1-2;/h3-4H,2,5-6H2,1H3;2*1H2,2H3;/q-1;;;+1/b4-3+;;; |
Clave InChI |
OUDHIMUQHBSXND-FHJHGPAASA-N |
SMILES isomérico |
CC/C=C/CCO[Al](CC)CC |
SMILES canónico |
CCC=CCCO[Al](CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


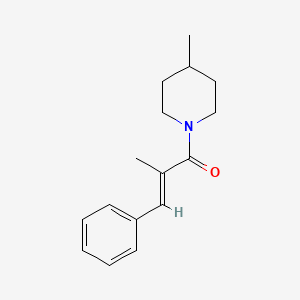

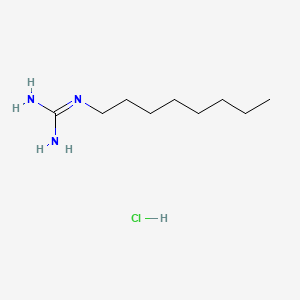


![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)

